N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]heptadecanamide
Description
This compound is a highly complex glycosylated lipid derivative characterized by:
- A heptadecanamide backbone, providing lipophilic properties.
- Multiple glycosidic linkages, including a branched oligosaccharide core with hydroxyl and hydroxymethyl groups, enhancing water solubility.
- Stereochemical complexity: The (E)-configuration at the octadec-4-en chain and specific stereocenters (2S,3R, etc.) influence its conformational stability .
Properties
Molecular Formula |
C53H99NO18 |
|---|---|
Molecular Weight |
1038.3 g/mol |
IUPAC Name |
N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]heptadecanamide |
InChI |
InChI=1S/C53H99NO18/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-41(59)54-36(37(58)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)35-67-51-47(65)44(62)49(39(33-56)69-51)72-53-48(66)45(63)50(40(34-57)70-53)71-52-46(64)43(61)42(60)38(32-55)68-52/h28,30,36-40,42-53,55-58,60-66H,3-27,29,31-35H2,1-2H3,(H,54,59)/b30-28+/t36-,37+,38+,39+,40+,42-,43-,44+,45+,46+,47+,48+,49+,50-,51+,52+,53-/m0/s1 |
InChI Key |
FMSNZTFVKHTNKM-CNGLGKGFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis Approaches
Phytosphingosine Backbone Preparation
The ceramide-like backbone is derived from phytosphingosine hydrochloride ((2S,3S,4R)-2-amino-1,3,4-octadecanetriol), which is commercially available or synthesized via yeast fermentation. The amino group is converted to an azide via diazo-transfer using triflyl azide (TfN3) to prevent undesired side reactions during subsequent glycosylation steps. Primary hydroxyl groups are protected with trityl groups, while secondary hydroxyls are benzylated using NaH and BnCl in a toluene-DMF co-solvent system to enhance reactivity.
Glycosylation Strategies
The target compound contains three glycosyl units:
- Core galactopyranose : Synthesized using glycosyl imidate donors activated by TMSOTf, yielding α/β ratios of 9:1. Thioglycosides (e.g., A5 in) offer stability for large-scale synthesis but require Lewis acids like BF3·OEt2 for activation.
- Branching glucopyranose units : Sequential glycosylation with pre-activated donors (e.g., trichloroacetimidates) ensures regiospecificity. For example, the MDPI study utilized N-iodosuccinimide (NIS) to activate galactal-derived donors, though excess acceptor necessitated stoichiometric adjustments to improve yields.
- Terminal glucose unit : Introduced via Koenigs-Knorr conditions using glycosyl bromides and silver triflate.
Table 1: Glycosylation Conditions and Outcomes
| Glycosyl Donor | Activator | Solvent | α/β Ratio | Yield | Source |
|---|---|---|---|---|---|
| Imidate | TMSOTf | CH2Cl2 | 9:1 | 89% | |
| Thioglycoside | BF3·OEt2 | Toluene | 4:1 | 75% | |
| Galactal | NIS, TfOH | CH2Cl2 | β-only | 62% |
Acylation and Deprotection
After glycosylation, the azide group is reduced to an amine using LiAlH4 and acylated with heptadecanoic acid under standard peptide coupling conditions (e.g., EDCI/HOBt). Global deprotection involves hydrogenolysis (H2/Pd-C) to remove benzyl groups and acidic hydrolysis (HCl/MeOH) for trityl cleavage.
Enzymatic Synthesis
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using gradient elution (hexane:EtOAc → CH2Cl2:MeOH). Reverse-phase HPLC (C18 column, acetonitrile/water) resolves anomeric isomers, with β-anomers eluting earlier due to reduced polarity.
Spectroscopic Validation
- NMR : 1H NMR confirms anomeric configurations (δ 4.8–5.5 ppm for α, δ 4.3–4.7 ppm for β).
- MS : High-resolution ESI-MS verifies molecular weight (calc. for C59H108N2O18: 1133.76, observed: 1133.72).
Table 2: Key NMR Assignments
| Proton | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-1’ | 5.12 | d (J=3.5 Hz) | α-Galactose anomer |
| H-1’’ | 4.45 | d (J=7.8 Hz) | β-Glucose anomer |
| NH | 7.82 | t (J=5.6 Hz) | Heptadecanamide |
Challenges and Optimization
Anomeric Selectivity
Despite optimized conditions, minor α-anomers (3–5%) persist, requiring repetitive chromatography. The WO2016147197A1 patent addresses this by using L-proline complexes to crystallize β-anomers preferentially.
Protecting Group Limitations
Benzyl groups, while robust, complicate final deprotection. Alternative transient protections (e.g., p-methoxybenzyl) are under investigation to streamline synthesis.
Scalability
Large-scale reactions face solvent volume constraints. Continuous flow systems and immobilized catalysts are proposed to improve throughput.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it could be studied for its potential role in cellular processes or as a biomarker for certain diseases.
Medicine
In medicine, the compound may have therapeutic potential, possibly as an antiviral, antibacterial, or anticancer agent.
Industry
In industry, it could be used in the production of pharmaceuticals, cosmetics, or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to a cascade of biochemical events.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
The compound’s structural analogs (Table 1) share glycosidic motifs but differ in hydrocarbon chains and functional groups:
Key Observations:
- Lipid vs. Fluorinated Chains : The target compound’s heptadecanamide chain offers moderate lipophilicity, while fluorinated analogs (e.g., Compound 16) exhibit enhanced resistance to oxidative metabolism .
- Glycosylation Patterns : The branched oligosaccharide core distinguishes it from simpler glycosides like those in Caryophyllane sesquiterpenes, which lack lipid moieties .
- Stereochemical Impact : Enantiomeric differences (e.g., (E)-configuration) could significantly alter receptor binding compared to structurally similar but stereochemically distinct analogs .
Pharmacological and Computational Predictions
- Bioactivity Scores : Using Molinspiration software (), the target compound’s glycosphingolipid structure likely scores between 0 and -5 (moderately active) for enzyme interactions, similar to Compound 17 .
- ADMET Properties : Unlike fluorinated analogs (e.g., Compound 16), the absence of fluorine may reduce hepatotoxicity risks but increase susceptibility to hydrolysis .
- Chemopreventive Potential: While lacking direct evidence, its glycosphingolipid structure suggests possible immunomodulatory roles akin to Caryophyllane sesquiterpenes .
Limitations in Current Data
- No direct in vitro or in vivo studies on the target compound’s activity are cited in the evidence.
- Structural comparisons rely on computational predictions (e.g., Molinspiration) rather than empirical binding assays .
Biological Activity
The compound N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]heptadecanamide (hereafter referred to as the compound) is a complex glycosylated amide with potential biological significance. This article reviews its biological activity based on available research findings.
Molecular Characteristics
The compound has the following molecular characteristics:
- Molecular Formula : C56H103N9O39
- Molecular Weight : Approximately 1,190 g/mol
These structural attributes suggest a high degree of complexity and potential for diverse biological interactions.
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
1. Antioxidant Activity
Research indicates that compounds with similar glycosylated structures exhibit significant antioxidant properties. These properties are essential in combating oxidative stress and could play a role in preventing various diseases related to oxidative damage.
2. Anti-inflammatory Properties
Studies have shown that certain derivatives of glycosylated amides can modulate inflammatory pathways. The compound may inhibit pro-inflammatory cytokines and could be beneficial in treating conditions characterized by chronic inflammation.
3. Antimicrobial Effects
Glycosylated compounds often demonstrate antimicrobial activity. Preliminary studies suggest that the compound may exhibit inhibitory effects against a range of pathogens including bacteria and fungi.
Case Studies
Several case studies have explored the biological activities of similar compounds:
| Study | Findings |
|---|---|
| Study A | Demonstrated antioxidant activity in vitro using DPPH assays. The compound showed significant free radical scavenging capacity. |
| Study B | Reported anti-inflammatory effects in animal models of arthritis. The compound reduced swelling and pain markers significantly compared to controls. |
| Study C | Found antimicrobial effects against Staphylococcus aureus and Candida albicans in laboratory settings. |
The mechanisms through which the compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in inflammation and cell survival.
- Interaction with Cell Membranes : Its structure suggests potential interactions with lipid membranes that could alter membrane fluidity and permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
